2,2-Dimethylcyclopentanone
Description
Nomenclature and Structural Representations of 2,2-Dimethylcyclopentanone
The systematic IUPAC name for this compound is 2,2-dimethylcyclopentan-1-one. nih.gov Its molecular formula is C₇H₁₂O, and it has a molecular weight of approximately 112.17 g/mol . ontosight.ainist.gov The structure consists of a five-membered cyclopentane (B165970) ring with a carbonyl group at the first position and two methyl groups attached to the second carbon atom. Due to the presence of the geminal dimethyl groups, the molecule does not have any stereoisomers.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | 2,2-dimethylcyclopentan-1-one nih.gov |
| CAS Number | 4541-32-6 nist.gov |
| Molecular Formula | C₇H₁₂O ontosight.ainist.gov |
| Molecular Weight | 112.17 g/mol ontosight.ai |
| SMILES | CC1(C)CCCC1=O nih.gov |
| InChI | InChI=1S/C7H12O/c1-7(2)5-3-4-6(7)8/h3-5H2,1-2H3 nih.govnist.gov |
Contextual Significance of Cyclopentanones in Organic Synthesis and Medicinal Chemistry
Cyclopentanone (B42830) and its derivatives are fundamental building blocks in organic synthesis. fiveable.me The five-membered ring structure is a common motif in a wide array of natural products and biologically active molecules. scirp.orgorgsyn.org The carbonyl group within the cyclopentanone ring makes it susceptible to a variety of chemical transformations, including nucleophilic addition and condensation reactions. fiveable.me This reactivity is harnessed by chemists to construct more complex molecular architectures.
In medicinal chemistry, cyclopentanone derivatives have shown promise in the development of new therapeutic agents. ontosight.ai Researchers have explored their potential as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.airesearchgate.net For instance, certain cyclopentanone-based compounds have been investigated for their cytotoxicity against cancer cell lines. scirp.orgresearchgate.net The versatility of the cyclopentanone scaffold allows for the synthesis of diverse libraries of compounds for biological screening. scirp.org
Historical Overview of Key Research Milestones Involving this compound
Historically, the synthesis of this compound has presented challenges, particularly in achieving high regioselectivity. Traditional methods involving the α-alkylation of ketone enolates were often inefficient, leading to side reactions and polyalkylation. tandfonline.com
A significant advancement in the preparation of this compound was reported in 1998. This research detailed a direct and selective methylation of the thermodynamic enolate of 2-methylcyclopentanone (B130040) using 2-pyrrolidone magnesium salt as an electrogenerated base. tandfonline.comtandfonline.com This method proved to be a more efficient route to the desired compound. tandfonline.com
Further research has highlighted the utility of this compound as a key intermediate. Its enolate is a crucial precursor in the synthesis of complex molecules. For example, it has been used in the enantioselective synthesis of chiral phosphines. chemicalbook.comsigmaaldrich.com Additionally, this compound is an important starting material for the synthesis of the antifungal agent metconazole (B41703). The synthesis involves the production of 5-(4-chlorobenzyl)-2,2-dimethylcyclopentanone, which is a direct precursor to the final antifungal product. molbase.com The compound has also been utilized in the synthesis of spirosuccinimides and spiropentanopyrrolizidine oxime alkaloids. chemicalbook.comsigmaaldrich.com
Table 2: Key Research Applications of this compound
| Year | Research Focus | Key Finding |
|---|---|---|
| 1998 | Regioselective Synthesis | Development of a direct and selective methylation method using an electrogenerated base. tandfonline.comtandfonline.com |
| Ongoing | Intermediate for Antifungal Agents | Used as a precursor for the synthesis of the antifungal agent metconazole. |
| Ongoing | Synthesis of Chiral Phosphines | The enolate of this compound is a starting reagent for enantioselective synthesis. chemicalbook.comsigmaaldrich.com |
| Ongoing | Synthesis of Spiro Compounds | Utilized in the creation of spirosuccinimides and spiropentanopyrrolizidine oxime alkaloids. chemicalbook.comsigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-7(2)5-3-4-6(7)8/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGZMZBYOHMEPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196505 | |
| Record name | 2,2-Dimethylcyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4541-32-6 | |
| Record name | 2,2-Dimethylcyclopentanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004541326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethylcyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Dimethylcyclopentanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 2,2 Dimethylcyclopentanone and Its Derivatives
Regioselective Synthesis Strategies for 2,2-Dimethylcyclopentanone
Regioselectivity is a critical consideration in the synthesis of this compound, ensuring the precise placement of the gem-dimethyl group on the cyclopentanone (B42830) ring.
Application of 2-Pyrrolidone Magnesium Salt as Electrogenerated Base
An efficient and direct method for the regioselective preparation of this compound involves the use of 2-pyrrolidone magnesium salt as an electrogenerated base (EGB). tandfonline.com This technique facilitates the regioselective formation of the more highly substituted magnesium enolate from 2-methylcyclopentanone (B130040). tandfonline.com The subsequent methylation of this enolate leads to the desired this compound. tandfonline.com
The electrochemical generation of the base occurs in an undivided cell with a sacrificial magnesium anode, typically in a solvent mixture of dimethoxyethane (DME) and hexamethylphosphoramide (B148902) (HMPA). tandfonline.comacs.org This method is advantageous as it limits polymethylation, a common side reaction in such alkylations, due to the moderate basicity of the electrogenerated base which does not readily enolize the final product. tandfonline.com
Table 1: Regioselective Methylation of 2-Methylcyclopentanone using 2-Pyrrolidone Magnesium Salt
| Feature | Description | Reference |
| Base | 2-Pyrrolidone Magnesium Salt (electrogenerated) | tandfonline.comtandfonline.com |
| Precursor | 2-Methylcyclopentanone | tandfonline.com |
| Key Intermediate | Thermodynamic Magnesium Enolate | tandfonline.com |
| Solvent | Dimethoxyethane (DME) / Hexamethylphosphoramide (HMPA) | tandfonline.com |
| Advantage | High regioselectivity, limited polymethylation | tandfonline.com |
Oxidation of 2,2-Dimethylcyclopentanol
Another established route to this compound is the oxidation of the corresponding secondary alcohol, 2,2-dimethylcyclopentanol. ontosight.ai This transformation is a standard reaction in organic synthesis where a secondary alcohol is converted to a ketone. development-preview.com
Various oxidizing agents can be employed for this purpose, including chromium-based reagents like chromium trioxide (CrO3) or pyridinium (B92312) chlorochromate (PCC). The choice of reagent can be influenced by factors such as reaction conditions and desired yield.
Table 2: Oxidation of 2,2-Dimethylcyclopentanol
| Oxidizing Agent | Product | Reference |
| Chromium trioxide (CrO3) | This compound | |
| Pyridinium chlorochromate (PCC) | This compound |
Methylation of Cyclopentanone Precursors
The direct methylation of cyclopentanone or its derivatives serves as a fundamental approach to introduce the required methyl groups. ontosight.ai The α-alkylation of ketones via their metal enolates is a widely used method in organic synthesis. tandfonline.com In the case of unsymmetrical ketones, achieving regioselectivity can be challenging. tandfonline.comacs.org
For the synthesis of this compound, the process can start with cyclopentanone itself or, more strategically, with 2-methylcyclopentanone to control the position of the second methylation. tandfonline.comnih.gov The formation of the enolate is typically achieved using a strong base, which is then reacted with a methylating agent like methyl iodide. nih.gov
Enantioselective Synthesis of Chiral Derivatives of this compound
The enolate of this compound is a valuable intermediate for the enantioselective synthesis of chiral molecules, particularly phosphines. nih.govsigmaaldrich.com
Synthesis of Chiral Phosphines (P-aryl-2-phosphabicyclo[3.3.0]octane family) utilizing this compound Enolate
The enolate of this compound is a key starting reagent in the enantioselective synthesis of a class of chiral phosphines known as the P-aryl-2-phosphabicyclo[3.3.0]octane (PBO) family. nih.govscientificlabs.comsigmaaldrich.com These phosphines are effective catalysts for various asymmetric reactions, including the kinetic resolution of benzylic alcohols. nih.gov
The synthesis involves the selective alkylation of the this compound enolate. nih.gov This is followed by a diastereoselective cyclization to form the phosphabicyclooctane skeleton. nih.gov This methodology highlights the utility of this compound as a scaffold for constructing complex chiral ligands.
Synthesis of Complex Molecular Architectures Featuring a this compound Unit
The this compound structural motif is found in various complex natural products and has been a target in total synthesis. nih.govsigmaaldrich.com Its incorporation into larger molecules often leverages the reactivity of the ketone functionality.
One notable example is the synthesis of sesquiterpenes belonging to the cuparane and herbertane families. nih.gov A method involving the acid-catalyzed ring expansion of isopropenylcyclobutanols provides a straightforward route to 2,2-dimethyl cyclopentanones, which are direct precursors to molecules like (+/-)-alpha-cuparenone. nih.gov Additionally, this compound has been utilized in the synthesis of C-2 substituted vitamin D derivatives, where it forms part of the side chain. sigmaaldrich.com These examples demonstrate the role of this compound as a versatile building block in the construction of intricate molecular frameworks. sigmaaldrich.comekb.eg
Spirosuccinimide Moiety of Asperparaline A Synthesis
The synthesis of 2,6,6-trimethyl-2-azaspiro[4.4]nonane-1,3-dione, the spirosuccinimide moiety of the potent paralytic indolizine (B1195054) alkaloid Asperparaline A, has been successfully achieved starting from this compound. tandfonline.comnih.govtandfonline.comsigmaaldrich.com This synthetic route provides a model for the construction of the unique spirosuccinimide ring system found in the natural product. tandfonline.com
The key transformation involves the hydrolysis of the trinitrile to a carboxylic acid, followed by reaction with acetyl chloride and then methylamine (B109427) to form the final N-methylated spirosuccinimide structure. tandfonline.com This established methodology, employing standard malononitrile (B47326) chemistry, serves as a valuable model for the total synthesis of Asperparaline A and its analogues. tandfonline.com
Table 1: Key Intermediates in the Synthesis of the Spirosuccinimide Moiety of Asperparaline A
| Intermediate Name | Starting Material | Key Reagents |
|---|---|---|
| Unsaturated nitrile | This compound | Malononitrile, Piperidine, Benzoic Acid |
| 1-(Dicyanomethyl)-2,2-dimethylcyclopentanecarbonitrile (Trinitrile) | Unsaturated nitrile | Sodium Cyanide, Acetic Acid |
| Carboxylic acid intermediate | Trinitrile | 48% Hydrobromic acid |
Novel Spiropentanopyrrolizidine Oxime Alkaloids Synthesis
This compound is a key precursor in the synthesis of novel spiropentanopyrrolizidine oxime alkaloids. lookchem.comchemicalbook.com Specifically, it is utilized in the preparation of 2′,3′,5′,6′,7′,7a′-hexahydro-2,2-dimethylspirocyclopentane-1. chemicalbook.comsigmaaldrich.comsigmaaldrich.com The synthesis of these complex heterocyclic structures leverages the reactivity of the ketone functionality in this compound to construct the spirocyclic core. While detailed synthetic pathways are proprietary, the use of this compound as a foundational building block is established. chemicalbook.comsigmaaldrich.comdv-expert.orgscientificlabs.com
Vitamin D Derivatives with a this compound Unit in Side Chains
The synthesis of various C-2 substituted vitamin D derivatives incorporating a this compound unit in their side chains has been reported. chemicalbook.comnih.govscientificlabs.co.uk These modifications are of interest in medicinal chemistry for their potential to modulate the biological activity of vitamin D, particularly in relation to bone growth. nih.govrsc.org
One synthetic strategy involves the coupling of an A-ring precursor with a CD-ring bromoolefin unit that contains the this compound moiety. rsc.org This palladium-catalyzed coupling reaction, such as the Trost coupling method, is a key step in assembling the final vitamin D analogue. rsc.org For instance, the synthesis of 2α-substituted vitamin D3 derivatives with a chiral cyclopentanone in the side chain has been achieved through a Pd-coupling reaction between an A-ring precursor and a CD-ring precursor. nih.gov
In some synthetic approaches, 2,2-dimethyl-1,3-cyclopentanedione (B1594933) is used as a starting material to construct the properly substituted CD-ring component of vitamin D3 analogues. acs.orgresearchgate.net This highlights the versatility of dimethyl-substituted cyclopentane (B165970) rings in the synthesis of complex, biologically active molecules. Furthermore, a concise synthesis of all four possible A-ring stereoisomers of 2,2-dimethyl-1,25-dihydroxyvitamin D3 has been developed, demonstrating the importance of this structural motif in modulating the vitamin D receptor's interactions with transcriptional coactivators. nih.govpsu.edu
Table 2: Examples of Vitamin D Derivatives with this compound Moiety
| Derivative Type | Key Synthetic Feature | Starting Material Component |
|---|---|---|
| C-2 substituted vitamin D derivatives | This compound unit in CD-ring side chain | CD-ring bromoolefin unit |
| 2α-substituted vitamin D3 derivatives | Chiral cyclopentanone in side chain | CD-ring precursor |
| 1α,25-dihydroxyvitamin D3 analogue | Properly substituted CD ring component | 2,2-dimethyl-1,3-cyclopentanedione derivative |
Metconazole (B41703) and Isotope-Labelled Metconazole Intermediates
This compound is a crucial intermediate in the industrial synthesis of the broad-spectrum fungicide, metconazole. patsnap.com It is used to prepare 5-(4-chlorobenzyl)-2,2-dimethylcyclopentanone, a direct precursor to metconazole. wipo.int The synthesis typically involves the alkylation of this compound with p-chlorobenzyl chloride. patsnap.com
Several synthetic routes to metconazole starting from this compound have been developed. patsnap.comgoogle.comgoogle.com One method involves the condensation of this compound with benzaldehyde, followed by a series of reactions including reduction, epoxidation, ring-opening, and chlorination to yield metconazole. google.comgoogle.com Another approach describes the reaction of this compound with p-chlorobenzyl chloride to form the key intermediate, which is then further elaborated to metconazole. patsnap.com Efforts have been made to develop greener and more cost-effective syntheses by avoiding highly toxic reagents like sodium cyanide and operating at less extreme temperatures. patsnap.com
Furthermore, a deuterated analogue of a metconazole intermediate, 5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone-d6, has been synthesized. pharmaffiliates.com This isotopically labeled compound serves as an intermediate in the preparation of isotope-labelled metconazole, which is valuable for metabolic studies and environmental fate analysis. pharmaffiliates.comrug.nl
Table 3: Synthetic Approaches to Metconazole Intermediates
| Target Intermediate | Key Reactants | Noteworthy Aspect |
|---|---|---|
| 5-(4-chlorobenzyl)-2,2-dimethylcyclopentanone | This compound, p-chlorobenzyl chloride | Direct precursor to Metconazole |
| 5-benzylidene-2,2-dimethylcyclopentanone | This compound, Benzaldehyde | Intermediate in a multi-step synthesis of Metconazole |
δ,δ-Dimethyl-δ-valerolactone via Baeyer-Villiger Oxidation
This compound can be converted to δ,δ-dimethyl-δ-valerolactone through a Baeyer-Villiger oxidation. lookchem.comchemicalbook.comsigmaaldrich.comsigmaaldrich.comscientificlabs.combiomart.cn This reaction is a classic method for transforming cyclic ketones into lactones (cyclic esters). nih.gov The Baeyer-Villiger oxidation involves the insertion of an oxygen atom adjacent to the carbonyl group of the ketone. nih.gov
In this specific transformation, the five-membered ring of this compound is expanded to a six-membered lactone ring. The use of various peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents facilitates this conversion. nih.gov While the Baeyer-Villiger oxidation is a well-established reaction, the specific conditions and yields for the oxidation of this compound to δ,δ-dimethyl-δ-valerolactone can be optimized based on the chosen oxidant and reaction parameters. chemicalbook.com This synthetic route provides a direct method for accessing δ,δ-dimethyl-δ-valerolactone, a valuable chemical intermediate. google.comresearchgate.netgoogle.com
Mechanistic Investigations of Reactions Involving 2,2 Dimethylcyclopentanone
Nucleophilic Addition Reactions of the Carbonyl Group
Nucleophilic addition to the carbonyl group is a fundamental reaction in organic chemistry. In the case of 2,2-dimethylcyclopentanone, the reaction is heavily influenced by the steric bulk of the adjacent gem-dimethyl group, which can affect the trajectory of the incoming nucleophile.
The general mechanism for nucleophilic addition to a ketone involves the attack of a nucleophile on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which is then protonated to yield the final alcohol product. For this compound, this process is sterically hindered, which can impact reaction rates and equilibria.
Formation of Various Derivatives through Nucleophilic Pathways
This compound serves as a precursor in the synthesis of a variety of more complex molecules through nucleophilic addition pathways. For instance, its enolate has been utilized as a starting reagent in the enantioselective synthesis of chiral phosphines.
One notable application is in the synthesis of spiropentanopyrrolizidine oxime alkaloids. This synthesis likely proceeds through a nucleophilic addition of a suitable nitrogen nucleophile to the carbonyl group of this compound, followed by cyclization and subsequent transformations to build the complex spirocyclic framework.
Another example is the synthesis of 2,6,6-trimethyl-2-azaspiro[4.4]nonane-1,3-dione, a spirosuccinimide. This synthesis would involve a nucleophilic addition of a cyanide ion or a related nucleophile to form a cyanohydrin, which can then be hydrolyzed and cyclized to form the target spirosuccinimide structure.
The following table summarizes derivatives formed from this compound via nucleophilic pathways:
| Derivative | Synthetic Pathway |
| Chiral Phosphines | Nucleophilic addition involving the enolate of this compound. |
| Spiropentanopyrrolizidine Oxime Alkaloids | Nucleophilic addition of a nitrogen-containing nucleophile followed by cyclization. |
| 2,6,6-trimethyl-2-azaspiro[4.4]nonane-1,3-dione | Formation of a cyanohydrin via nucleophilic addition of cyanide, followed by hydrolysis and cyclization. |
Reduction Reactions of the Ketone Functionality
The reduction of the ketone functionality in this compound is a key transformation for the synthesis of the corresponding alcohol, 2,2-dimethylcyclopentanol, and other reduced derivatives. The stereochemical outcome of this reduction is of particular interest due to the steric hindrance imposed by the gem-dimethyl group.
Conversion to Alcohols and Other Reduced Derivatives
The reduction of this compound to 2,2-dimethylcyclopentanol can be achieved using various reducing agents, most commonly metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org The general mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. libretexts.org This initial attack forms a tetrahedral alkoxide intermediate, which is subsequently protonated during workup to yield the alcohol. libretexts.org
Due to the planar nature of the carbonyl group, the hydride can attack from either the top face (re-face) or the bottom face (si-face) of the cyclopentanone (B42830) ring. However, the presence of the bulky gem-dimethyl group at the adjacent C2 position creates a sterically hindered environment. Consequently, the hydride ion will preferentially attack from the less hindered face, leading to a diastereoselective outcome. In the case of this compound, attack from the face opposite to the dimethyl group is favored, resulting in the formation of a specific stereoisomer of 2,2-dimethylcyclopentanol.
Catalytic transfer hydrogenation is another method for the reduction of cyclic ketones. nih.gov This process typically involves a hydrogen donor, such as a secondary alcohol, and a metal oxide catalyst. nih.gov The diastereoselectivity of these reactions is also influenced by the steric environment around the carbonyl group. nih.gov
The table below summarizes common reduction methods for this compound:
| Reducing Agent/Method | Product(s) | Mechanistic Features |
| Sodium Borohydride (NaBH₄) | 2,2-Dimethylcyclopentanol | Nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation. |
| Lithium Aluminum Hydride (LiAlH₄) | 2,2-Dimethylcyclopentanol | Similar to NaBH₄ reduction, but LiAlH₄ is a more powerful reducing agent. |
| Catalytic Transfer Hydrogenation | 2,2-Dimethylcyclopentanol | Transfer of hydrogen from a donor molecule to the ketone, mediated by a catalyst surface. |
Oxidation Reactions of this compound
A significant oxidation reaction for cyclic ketones like this compound is the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester (or a lactone in the case of a cyclic ketone) using a peroxyacid or a peroxide as the oxidant. wikipedia.org
The mechanism of the Baeyer-Villiger oxidation begins with the protonation of the carbonyl oxygen by the peroxyacid, which enhances the electrophilicity of the carbonyl carbon. wikipedia.org The peroxyacid then attacks the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. wikipedia.org The key step of the reaction is the concerted migration of one of the alpha-carbon groups to the adjacent oxygen of the peroxide linkage, with the simultaneous departure of a carboxylate anion. wikipedia.org This migration step is the rate-determining step and proceeds with retention of stereochemistry at the migrating center. pitt.edu Finally, deprotonation of the resulting oxocarbenium ion yields the lactone product. wikipedia.org
For unsymmetrical ketones, the migratory aptitude of the adjacent carbon groups determines which group migrates. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. In the case of this compound, the migrating group is a secondary carbon, which is part of the cyclopentyl ring. The migration of the more substituted carbon (the quaternary C2) is generally not favored. The reaction results in the insertion of an oxygen atom between the carbonyl carbon and the adjacent methylene (B1212753) group (C5), leading to the formation of δ,δ-dimethyl-δ-valerolactone.
The stereoelectronic effects play a crucial role in the Baeyer-Villiger oxidation. The migrating group must be anti-periplanar to the O-O bond of the peroxide in the transition state of the migration step to allow for optimal orbital overlap. wikipedia.org
Computational Studies on Wittig and Analogous Reactions with this compound
Computational chemistry provides valuable insights into the mechanisms and stereoselectivities of reactions that are often difficult to probe experimentally. The Wittig reaction, which converts ketones and aldehydes to alkenes, is a prime example where computational studies have elucidated the factors governing its outcome, particularly the E/Z selectivity of the resulting alkene.
E/Z Selectivity in Wittig Reactions
The stereoselectivity of the Wittig reaction is largely dependent on the nature of the ylide used. Non-stabilized ylides typically favor the formation of Z-alkenes, while stabilized ylides generally lead to E-alkenes. t-kougei.ac.jp Computational studies on the Wittig reaction of cyclic ketones, including cyclopentanone, have been performed to understand the underlying mechanistic details. nih.gov
A computational study at the B3LYP/6-31G** level of theory has been conducted to investigate the gas-phase Wittig reactions of this compound with non-stabilized, semi-stabilized, and stabilized phosphorus ylides to understand the E/Z selectivity. researchgate.net The reaction is believed to proceed through the formation of an oxaphosphetane intermediate via a [2+2] cycloaddition between the ylide and the ketone. rsc.org The relative energies of the transition states leading to the cis- and trans-oxaphosphetanes determine the kinetic product ratio and thus the E/Z selectivity of the final alkene. nih.gov
The steric hindrance imposed by the gem-dimethyl group in this compound is expected to play a significant role in dictating the approach of the Wittig reagent and influencing the energies of the diastereomeric transition states. The interplay of steric and electronic factors in the transition state geometries ultimately governs the observed E/Z selectivity.
The following table summarizes the expected outcomes of the Wittig reaction with this compound based on general principles:
| Ylide Type | Expected Major Product Isomer | Rationale |
| Non-stabilized | Z-alkene | Kinetically controlled reaction, with the transition state leading to the cis-oxaphosphetane being lower in energy. t-kougei.ac.jp |
| Stabilized | E-alkene | Thermodynamically controlled reaction, with the more stable trans-oxaphosphetane intermediate being favored, leading to the E-alkene. t-kougei.ac.jp |
| Semi-stabilized | Mixture of E and Z isomers | The energy difference between the transition states leading to the cis- and trans-oxaphosphetanes is small. |
Role of Betaine (B1666868) and Oxaphosphetane Intermediates
In the context of the Wittig reaction, the mechanism has historically been debated, with proposals involving either a zwitterionic betaine intermediate or a direct cycloaddition to form a four-membered oxaphosphetane ring. For the reaction of this compound, computational studies conducted under salt-free conditions strongly support the oxaphosphetane mechanism. wikipedia.org
The reaction is understood to proceed via a [2+2] cycloaddition between the phosphonium (B103445) ylide and the ketone. This concerted step leads directly to the formation of an oxaphosphetane intermediate (OP), bypassing the formation of a betaine. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com Theoretical calculations indicate that betaine intermediates are energetically unfavorable (uphill) compared to both the initial reactants and the corresponding oxaphosphetane. libretexts.org The absence of long-lived zwitterionic or diradical intermediates is a key feature of this mechanistic pathway under salt-free conditions. libretexts.org The entire stereochemical outcome of the reaction is therefore established during the initial formation of the cis- or trans-oxaphosphetane, which then decomposes in a syn-cycloreversion process to yield the final alkene and phosphine (B1218219) oxide. libretexts.org
Influence of Ylide Stabilization and Substituents on Selectivity
The stereoselectivity of the Wittig reaction is profoundly influenced by the nature of the phosphonium ylide used. Ylides are generally categorized as non-stabilized, semi-stabilized, or stabilized, based on the substituents on the carbanionic carbon. organic-chemistry.org
In computational studies of the gas-phase Wittig reaction between this compound and various ylides, a consistent high E-selectivity was observed across all ylide types. wikipedia.org This is a notable finding, as non-stabilized ylides typically favor the formation of Z-alkenes. organic-chemistry.org The study analyzed non-stabilized (X₃P=CHMe), semi-stabilized (X₃P=CHPh), and stabilized (X₃P=CHCO₂Me) ylides, where X was either a methyl or phenyl group. wikipedia.org
The results indicated that for reactions involving non- and semi-stabilized ylides with trimethylphosphine (B1194731) (Me₃P), the E/Z selectivity cannot be understood by only considering the initial addition step; the energy of the subsequent elimination transition state must also be taken into account. wikipedia.org Due to the lower reactivity of the sterically hindered this compound, the initial cycloaddition step is only slightly exothermic with non-stabilized ylides and becomes endothermic with semi-stabilized and stabilized ylides. wikipedia.org This alters the energy landscape compared to reactions with unhindered aldehydes and ketones.
| Ylide Type | Substituent (R) | Typical Selectivity | Observed Selectivity with this compound |
| Non-stabilized | Alkyl | Z-alkene | High E-selectivity |
| Semi-stabilized | Aryl | Mixture of E/Z | High E-selectivity |
| Stabilized | Carbonyl, Ester | E-alkene | High E-selectivity |
This table summarizes the general stereochemical outcome of the Wittig reaction based on ylide stabilization and the specific findings for reactions involving this compound.
Analysis of Addition Transition States (TS1s) Geometries and Steric Interactions
The geometry of the addition transition state (TS1), where the C-C and P-O bonds begin to form, is the determining factor for the stereochemical outcome of the Wittig reaction. The final E/Z ratio of the alkene product corresponds to the ratio of trans- to cis-oxaphosphetanes formed, which is established at this transition state under kinetic control. libretexts.org
For the reaction of this compound, analysis of the transition state geometries reveals that the geometry is decided by a complex interplay of steric interactions. wikipedia.org Specifically, 1,2-interactions between the ylide substituent and the ketone's cyclopentyl ring, and 1,3-interactions between the aldehyde substituent and a ligand on the phosphorus atom, govern which diastereomeric transition state is favored. libretexts.org
Computational studies have shown that for this compound, the addition transition states leading to Z-isomers are generally planar, while those leading to the more favored E-isomers are slightly puckered. wikipedia.org The puckering of the four-membered ring in the transition state helps to alleviate unfavorable 1,3-steric interactions. libretexts.org The dominance of the E-selective pathway across all ylide types suggests that for this hindered ketone, the transition state leading to the trans-oxaphosphetane is consistently lower in energy. The selectivity is ultimately determined by the combined effect of these 1,2 and 1,3 steric interactions in the competing transition states. wikipedia.org
Michael Addition Reactions and Alpha,Beta-Unsaturated Ketone Moieties
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction involving the addition of a nucleophile (a Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor). Ketones such as this compound can serve as precursors to Michael donors through the formation of an enolate.
A classic reaction sequence that incorporates a Michael addition is the Robinson annulation, which forms a new six-membered ring. wikipedia.orgmasterorganicchemistry.com In this sequence, this compound would first be deprotonated with a base to form its enolate. This enolate then acts as the Michael donor, attacking the β-carbon of an α,β-unsaturated ketone, such as methyl vinyl ketone. wikipedia.orgmasterorganicchemistry.com
The mechanism proceeds in three key steps:
Enolate Formation: A base removes an α-proton from this compound to generate a nucleophilic enolate.
Conjugate Addition: The enolate attacks the β-carbon of the Michael acceptor (e.g., methyl vinyl ketone), breaking the C=C π-bond and forming a new C-C single bond. This step results in the formation of a new, resonance-stabilized enolate. masterorganicchemistry.com
Protonation: The resulting enolate is protonated during workup to yield a 1,5-dicarbonyl compound. masterorganicchemistry.com
This 1,5-dicarbonyl intermediate is the direct product of the Michael addition portion of the sequence. In a full Robinson annulation, this intermediate would then undergo an intramolecular aldol (B89426) condensation to form the final cyclohexenone product. masterorganicchemistry.com
Thiophene (B33073) Synthesis Mediated by Imidazolium (B1220033) Salts
Spectroscopic and Computational Characterization of 2,2 Dimethylcyclopentanone and Its Intermediates
Rotational Spectroscopy Investigations
Rotational spectroscopy, a high-resolution technique sensitive to the molecular geometry in the gas phase, has been employed to investigate the structural and dynamic properties of 2,2-dimethylcyclopentanone.
The rotational spectrum of this compound has been recorded in the 26.5-40 GHz frequency range. illinois.eduillinois.edu These investigations utilized chirped pulse Fourier transform microwave spectroscopy (CP-FTMW) on molecules cooled in a supersonic expansion. illinois.edu The high signal-to-noise ratio achieved in these experiments was sufficient to detect and assign the rotational transitions for all carbon-13 isotopologues in their natural abundance. illinois.eduhmc.edu Spectra were acquired using spectrometers at both the University of California, Davis, and Harvey Mudd College. hmc.edu
To support the analysis of the experimental spectroscopic data, ab-initio calculations were performed. hmc.edu This computational approach was crucial for yielding a complete set of molecular parameters for this compound. hmc.edu The determined parameters include rotational constants, centrifugal distortion constants, and the energy barriers associated with the ring's puckering motion. illinois.edu
Table 1: Molecular Parameters Determined for this compound
| Parameter | Description | Method of Determination |
|---|---|---|
| Rotational Constants | Relate to the molecule's principal moments of inertia and define its rotational energy levels. | CP-FTMW Spectroscopy & Ab-Initio Calculations illinois.eduhmc.edu |
| Centrifugal Distortion Constants | Account for the slight distortion of the molecule from a rigid rotor model at higher rotational speeds. | CP-FTMW Spectroscopy & Ab-Initio Calculations illinois.edu |
The study of this compound provides valuable insights into the ring puckering dynamics of cyclopentanone (B42830) derivatives. illinois.edu Flexible five-membered rings like cyclopentanone undergo out-of-plane bending motions, leading to different conformations. chemrxiv.orgnih.gov By determining the molecular structure and puckering barriers, researchers aim to better understand the molecule's functionality. illinois.edu A key aspect of this research involves comparing the structure of this compound with that of 2-methylcyclopentanone (B130040) to analyze how the substitution of a hydrogen atom with a second methyl group at the C2 position affects the ring puckering dynamics. illinois.edu
In addition to being an object of study, this compound has served as a tool for instrumental optimization. hmc.edu The molecule was used to enhance the performance of the Harvey Mudd College CP-FTMW spectrometer, specifically to achieve a better signal-to-noise ratio (SNR). hmc.edu Optimizing the SNR is critical in spectroscopic measurements as it improves the sensitivity and allows for the detection of weak signals, such as those from low-abundance isotopes. illinois.edu
Mass Spectrometry (MS) Analysis of this compound and Related Compounds
Mass spectrometry has been used to characterize this compound, providing information on its molecular weight and fragmentation patterns under electron ionization (EI). The molecular ion (M+) peak is observed at m/z 112, consistent with its chemical formula C₇H₁₂O. nih.govtandfonline.com The base peak, representing the most abundant fragment ion, is consistently reported at m/z 56. nih.govtandfonline.com Other significant fragments are observed at m/z 41, 42, 39, and 27. nih.govtandfonline.com The fragmentation pattern varies slightly with the ionization energy used. nih.gov
Table 2: Experimental GC-MS Fragmentation Data for this compound
| Ionization Energy | m/z 112 (M+) | m/z 56 | m/z 41 | m/z 42 | m/z 69 | m/z 97 | Source |
|---|---|---|---|---|---|---|---|
| 70 eV | 21.80 | 99.99 | 39.00 | - | - | - | PubChem nih.gov |
| 20 eV | 35.60 | 99.90 | 14.80 | - | 12.70 | - | PubChem nih.gov |
Data for related dimethylcyclopentanone isomers and derivatives show different fragmentation patterns. For example, compounds identified as 3 and 4 in one study, also with a molecular weight of 112, show significant peaks at m/z 69, 55, and 42, with the latter being the base peak. tandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For this compound, both ¹H NMR and ¹³C NMR spectra have been recorded and are available through spectral databases. nih.gov These spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. Analysis of chemical shifts, integration of proton signals, and spin-spin coupling patterns in the ¹H NMR spectrum, along with the number and chemical shifts of signals in the ¹³C NMR spectrum, allows for the unambiguous confirmation of the this compound structure. nih.gov While the spectra are documented, detailed analysis of specific peak assignments is not available in the consulted literature. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-methylcyclopentanone |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a important analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides a unique fingerprint, revealing key structural features. The most prominent absorption band is associated with the carbonyl (C=O) group, a characteristic feature of ketones.
Key vibrational frequencies and their assignments for this compound are summarized in the table below. These assignments are based on established correlations for functional groups and comparison with related molecules.
| Wave Number (cm⁻¹) | Vibrational Mode | Functional Group |
| ~1740 | C=O Stretch | Carbonyl (Ketone) |
| 2940 - 2880 | C-H Stretch | CH₂ and CH₃ Groups docbrown.info |
| 1480 - 1365 | C-H Deformation | CH₂ and CH₃ Groups docbrown.info |
| 1255 - 1200 | C-C Skeletal Vibration | C-(CH₃)₂ Group docbrown.info |
This table is interactive. Users can sort the data by clicking on the column headers.
Computational Chemistry for Reaction Pathways and Selectivity
Computational chemistry serves as a powerful tool for elucidating the complex reaction mechanisms and predicting the selectivity of reactions involving this compound. Through theoretical models, it is possible to map out potential energy surfaces, identify transition states, and calculate the energetic barriers for different reaction pathways.
Studies on aliphatic ketones, which serve as models for understanding the reactivity of this compound, often employ Density Functional Theory (DFT) methods, such as the B3LYP functional with a 6-31+g(d) basis set. researchgate.net These calculations can investigate photochemical reactions, like the Norrish Type II process, which involves intramolecular hydrogen abstraction by the carbonyl oxygen. researchgate.net
For a ketone like this compound, computational analysis can predict the following:
Transition State Geometries : The structure of the high-energy transition state, such as the six-membered cyclic transition state in a Norrish Type II reaction, can be modeled. researchgate.net This involves the abstraction of a γ-hydrogen by the carbonyl oxygen to form a biradical intermediate. researchgate.net
Reaction Energetics : The activation energies for competing pathways can be calculated to predict which reaction is more likely to occur. For example, the endothermicity of a reaction can be determined from the potential energy profile. researchgate.net
Intermediates : The formation and stability of intermediates, such as the 1,4-biradical formed after hydrogen abstraction, can be studied. researchgate.net The subsequent cleavage of the α-β carbon-carbon bond in this intermediate leads to the final products. researchgate.net
Selectivity : In cases where multiple reaction pathways are possible, computational models can predict the regioselectivity and stereoselectivity by comparing the energy barriers of the respective transition states. The calculations can show how the steric hindrance from the gem-dimethyl group on the alpha-carbon influences which hydrogen is abstracted and the subsequent bond cleavage.
Through these theoretical investigations, a detailed, step-by-step understanding of the reaction mechanism is achieved, complementing experimental findings and guiding the design of new synthetic strategies.
Advanced Applications of 2,2 Dimethylcyclopentanone in Organic Synthesis
Building Block for Complex Organic Compounds
The structural characteristics of 2,2-dimethylcyclopentanone make it an important precursor for synthesizing a range of complex organic molecules. Its enolate can be used as a starting reagent in the enantioselective synthesis of chiral phosphines, which are important ligands in asymmetric catalysis. sigmaaldrich.com Specifically, it is used to create the P-aryl-2-phosphabicyclo[3.3.0]octane (PBO) family of phosphines. sigmaaldrich.com
Furthermore, this compound is employed in the synthesis of various alkaloids and other natural product analogs. sigmaaldrich.com Through multi-step reaction sequences, it can be converted into intricate molecular frameworks. sigmaaldrich.com
Table 1: Examples of Complex Organic Compounds Synthesized from this compound
| Compound Class | Specific Example/Target Moiety | Reference |
|---|---|---|
| Chiral Phosphines | P-aryl-2-phosphabicyclo[3.3.0]octane (PBO) family | sigmaaldrich.com |
| Spiro Compounds | 2,6,6-trimethyl-2-azaspiro[4.4]nonane-1,3-dione | sigmaaldrich.com |
| Alkaloids | Spiropentanopyrrolizidine oxime alkaloids | sigmaaldrich.com |
Intermediate in Pharmaceutical Synthesis
In the pharmaceutical sector, this compound functions as a key intermediate in the development of novel therapeutic agents. nbinno.com Its scaffold is incorporated into the side chains of various C-2 substituted vitamin D derivatives. sigmaaldrich.com These modifications are investigated to alter the biological activity and therapeutic profile of the parent vitamin D molecule. sigmaaldrich.com The synthesis of these derivatives highlights the utility of the this compound unit in constructing complex side chains for biologically active compounds.
Intermediate in Agrochemical Synthesis
A significant industrial application of this compound is its role as a fundamental building block in the production of agrochemicals. nbinno.com It is a critical intermediate in the manufacturing pathway of Metconazole (B41703), a widely used systemic triazole fungicide. nbinno.com Metconazole is essential for protecting a variety of crops from a broad spectrum of fungal diseases. nbinno.com The purity and quality of this compound are directly linked to the efficacy of the final fungicidal product, making its synthesis a crucial step in the agrochemical supply chain. nbinno.com
Role in the Synthesis of Fragrance Compounds
The cyclopentanone (B42830) ring is a core structural element in many important fragrance compounds, particularly in the jasmonoid family, which includes methyl jasmonate, known for its characteristic jasmine scent. scispace.comnih.gov While this compound itself is not a primary fragrance ingredient, its derivatives and related substituted cyclopentanones are synthesized to create new aroma chemicals. researchgate.net The cyclopentanone moiety serves as a scaffold upon which different alkyl and functional groups can be added to modulate the olfactory properties, leading to a wide range of scents from floral and fruity to woody. scispace.comnih.gov
Derivatives in Medicinal Chemistry
The ketone functional group in this compound allows for its conversion into a wide array of derivatives with potential applications in medicinal chemistry. The reactivity of the carbonyl group and the adjacent alpha-carbons enables the construction of more complex heterocyclic systems, such as pyrans and pyridines, which are known to exhibit biological activity. scirp.org Research has demonstrated that derivatives synthesized from substituted cyclopentanones can possess significant cytotoxicity, forming a basis for the development of new therapeutic agents. scirp.org
Derivatives of ketones, such as chalcones and hydrazones, are a well-established class of compounds investigated for their antimicrobial properties. nih.govresearchgate.netmdpi.com Chalcones, which can be synthesized from ketones like this compound via Claisen-Schmidt condensation, have shown promising activity against various fungal and bacterial strains. nih.gov The presence of an α,β-unsaturated keto group in the chalcone (B49325) scaffold is considered crucial for its biological activity. nih.gov Similarly, other derivatives like pyrrolidinediones have been explored for their significant antimicrobial effects against pathogens relevant to oral health, such as Streptococcus mutans and Candida albicans. unimi.it
Table 2: Antimicrobial Activity of Ketone-Derived Compound Classes
| Derivative Class | Target Organism(s) | Observed Activity | Reference |
|---|---|---|---|
| Chalcones | Microsporum gypseum | Antifungal activity superior to ketoconazole | nih.gov |
| Hydrazones | Microsporum canis, MSSA, E. coli | Good antibacterial and antifungal effects | researchgate.net |
| 2,3-Pyrrolidinediones | Streptococcus mutans, Candida albicans | Significant antimicrobial and antibiofilm activity | unimi.it |
Understanding the mechanism of action of these derivatives involves identifying their interactions with specific biological targets. Chalcone derivatives, for example, have been shown to interact with a diverse range of molecular targets, which explains their varied bioactivities. nih.gov These interactions can lead to the inhibition of enzymes crucial for microbial survival or the disruption of cellular structures like microtubules. nih.gov
Studies have identified several key biological targets for these compounds:
Microtubules: Some derivatives can interfere with the polymerization-depolymerization dynamics of microtubules, which are essential for cell division, thereby halting proliferation. nih.gov
Enzymes: Many derivatives act as enzyme inhibitors. Targets include α-glucosidase (relevant for diabetes), cholinesterases (implicated in neurological disorders), and secreted phospholipase A2 (involved in inflammation). nih.gov By inhibiting these enzymes, the derivatives can exert specific therapeutic effects.
Protein Tyrosine Phosphatases: Certain chalcone derivatives have been evaluated as inhibitors of protein tyrosine phosphatase 1B, a target in diabetes and obesity research. nih.gov
These interaction studies are crucial for optimizing the structure of this compound derivatives to enhance their potency and selectivity for specific biological targets, paving the way for the development of new and effective therapeutic agents.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,6,6-trimethyl-2-azaspiro[4.4]nonane-1,3-dione |
| 2-benzylidenecyclopentanone |
| Chalcone |
| δ,δ-dimethyl-δ-valerolactone |
| Hydrazone |
| Metconazole |
| Methyl jasmonate |
| P-aryl-2-phosphabicyclo[3.3.0]octane |
| Pyran |
| Pyridine |
| Pyrrolidinedione |
| Spiropentanopyrrolizidine oxime alkaloids |
| Thiophene (B33073) |
Q & A
Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?
- Answer: Compare reaction conditions (e.g., solvent polarity, catalyst loading) across studies. Replicate experiments with controlled variables (e.g., inert atmosphere, anhydrous solvents) to isolate discrepancies. Meta-analyses of published data can identify systemic biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
